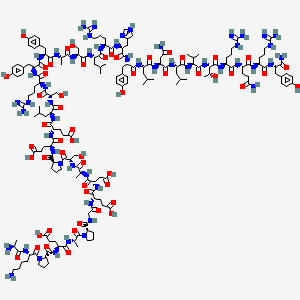

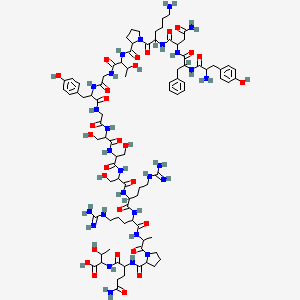

H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IGF-I (24-41), also known as Insulin-like Growth Factor I (24-41), is a peptide fragment of the larger Insulin-like Growth Factor I. This compound consists of amino acids 24 to 41 of the full IGF-I protein, which is a 70 amino acid polypeptide hormone. IGF-I plays a crucial role in growth and development, acting as a trophic factor for neurons and glial cells. It is known for its anabolic, antioxidant, anti-inflammatory, and cytoprotective actions .

Scientific Research Applications

IGF-I (24-41) has a wide range of scientific research applications:

Chemistry: Used in studies of peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in cell growth, differentiation, and survival.

Medicine: Explored for its potential therapeutic effects in conditions such as neurodegenerative diseases, muscle wasting, and wound healing.

Industry: Utilized in the development of peptide-based drugs and as a research tool in biotechnology.

Mechanism of Action

Target of Action

The primary target of IGF-I (24-41) is the Insulin-like Growth Factor 1 Receptor (IGF1R) . This receptor is present on the surface of many cell types in many tissues . IGF-I (24-41) also interacts with the insulin receptor .

Mode of Action

IGF-I (24-41) exerts its effects via activation of the IGF1R . This interaction initiates intracellular signaling . The IGF1R is widely distributed, enabling IGF-I (24-41) to coordinate balanced growth among multiple tissues and organs . In contrast, autocrine/paracrine IGF-I can stimulate local, unbalanced growth independently of systemic growth hormone .

Biochemical Pathways

IGF-I (24-41) stimulates two major canonical pathways of signaling: the PI 3-kinase/Akt pathway, linked to most metabolic actions of these hormones, and the Ras/MAP kinase pathway, linked to regulation of cell and organismal growth and differentiation .

Pharmacokinetics

The pharmacokinetics of IGF-I (24-41) are complex and influenced by factors such as body weight . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability .

Result of Action

IGF-I (24-41) plays a key role in promoting cell growth and differentiation . It is part of a wide network of growth factors, receptors, and binding proteins involved in mediating cellular proliferation, differentiation, and apoptosis . It is also associated with muscle mass, strength development, and increases the proliferative capacity of muscle satellite cells .

Action Environment

The action, efficacy, and stability of IGF-I (24-41) can be influenced by various environmental factors. For instance, certain conditions such as pituitary tumors can cause the body to produce too much growth hormone, which can affect the levels and activity of IGF-I (24-41) . Additionally, safety data sheets for IGF-I (24-41) suggest that it should be handled with care to avoid accidental release or exposure .

Biochemical Analysis

Biochemical Properties

IGF-I (24-41) is partly responsible for systemic growth hormone (GH) activities although it possesses a wide number of own properties such as anabolic, antioxidant, anti-inflammatory, and cytoprotective actions . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it interacts with the insulin-like growth factor 1 receptor (IGF-1R), which is a key endocrine mechanism regulating linear growth in children .

Cellular Effects

IGF-I (24-41) has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to stimulate glucose uptake into isolated rat adipocytes .

Molecular Mechanism

The molecular mechanism of IGF-I (24-41) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The insulin-like growth factor (IGF) pathway comprises two activating ligands (IGF-I and IGF-II), two cell-surface receptors (IGF-IR and IGF-IIR), six IGF binding proteins (IGFBP), and nine IGFBP related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IGF-I (24-41) change over time. For instance, concentrations of insulin-like growth-factor 1 (IGF-I), the most frequently used PD marker of GH, increase in the beginning of daily GH treatment, but after a steady state on stable dose is reached, fluctuations during the 24 hours following the GH injections are negligible .

Dosage Effects in Animal Models

The effects of IGF-I (24-41) vary with different dosages in animal models. For example, increased animal but not plant protein intake has been associated with increased mortality in epidemiological studies in humans and with reduced lifespan in animal species .

Metabolic Pathways

IGF-I (24-41) is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The insulin-like growth factor (IGF) pathway comprises two activating ligands (IGF-I and IGF-II), two cell-surface receptors (IGF-IR and IGF-IIR), six IGF binding proteins (IGFBP), and nine IGFBP related proteins .

Transport and Distribution

IGF-I (24-41) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation . IGFBPs are mainly synthesized in the liver and can bind to IGFs and perform two different functions, inhibiting the IGFs or strengthening the interaction between IGFs and IGF receptors .

Subcellular Localization

The subcellular localization of IGF-I (24-41) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, IGF-1R can be internalized into the cytoplasm and also transported to the cell nuclei under the mediation of IGF-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IGF-I (24-41) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of IGF-I (24-41) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Chemical Reactions Analysis

IGF-I (24-41) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Comparison with Similar Compounds

IGF-I (24-41) can be compared to other peptide fragments and full-length Insulin-like Growth Factor I. Similar compounds include:

IGF-I (1-21): Another peptide fragment with different biological activities.

IGF-I (42-70): A fragment that may have distinct effects compared to IGF-I (24-41).

Full-length IGF-I: The complete 70 amino acid polypeptide with broader biological functions.

Uniqueness

IGF-I (24-41) is unique due to its specific sequence and the biological activities it retains. It is particularly valuable in research focused on understanding the structure-activity relationships of IGF-I and its fragments .

Properties

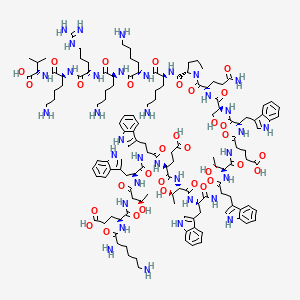

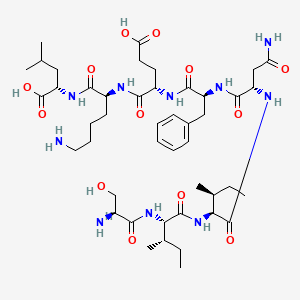

IUPAC Name |

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCSQLWBVBRQV-FZKVNNNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

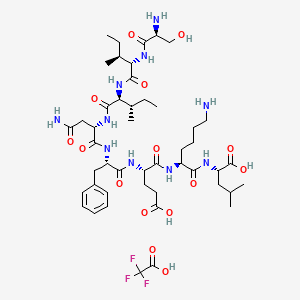

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H133N27O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2017.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.